

Introduction: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-(Benzyloxy)-2-methylaniline

CAS No.: 4792-60-3

Cat. No.: B1284532

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4-(Benzyloxy)-2-methylaniline is a substituted aromatic amine that serves as a versatile and high-value intermediate in organic synthesis and drug discovery. Its structure, which combines a nucleophilic aniline moiety with a sterically influential methyl group and a stable, yet cleavable, benzyl ether, makes it a strategic component for constructing complex molecular architectures. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals. The molecule is noted for its utility as a structural mimic for the side chain of tyrosine, allowing it to be used as a targeting molecule for proteins that recognize this motif, making it a valuable tool in designing novel therapeutics.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of **4-(Benzyloxy)-2-methylaniline** dictate its handling, storage, and application in synthetic chemistry. While experimental data such as melting and boiling points are not consistently reported in publicly available literature, its core identifiers and computed properties are well-established.

Table 1: Core Properties and Identifiers

Property	Value	Reference(s)
CAS Number	4792-60-3	[2][3][4]
Molecular Formula	C ₁₄ H ₁₅ NO	[2][5]
Molecular Weight	213.28 g/mol	[2][6]
MDL Number	MFCD08686869	[2][3]
Canonical SMILES	<chem>CC1=C(C=CC(=C1)OCC2=CC=CC=C2)N</chem>	[1]
Purity (Typical)	>95%	[3]

| Storage | Store long-term in a cool, dry, dark place under an inert atmosphere. [[3][5] |

Spectroscopic Insights (Predicted)

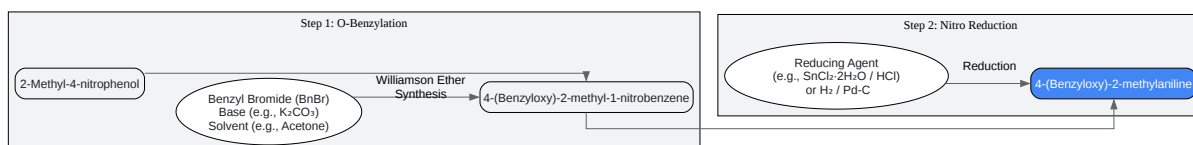
While specific spectra require experimental acquisition, the structure of **4-(Benzyloxy)-2-methylaniline** allows for a confident prediction of its key spectroscopic features, which is crucial for reaction monitoring and quality control.

- ¹H NMR: The spectrum would feature distinct signals for the aromatic protons on both phenyl rings, typically in the δ 6.5-7.5 ppm range. A characteristic singlet for the benzylic methylene protons (-O-CH₂-Ph) would appear around δ 5.0 ppm. The methyl group protons (-CH₃) would present as a singlet around δ 2.0-2.3 ppm, and the amine protons (-NH₂) would show a broad singlet, the chemical shift of which is dependent on solvent and concentration.
- ¹³C NMR: The spectrum would show 14 distinct carbon signals, including the methyl carbon (~15-20 ppm), the benzylic methylene carbon (~70 ppm), and twelve aromatic carbons in the ~110-160 ppm region.
- IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic rings (~1500-1600 cm⁻¹), and a strong C-O-C stretching band for the ether linkage (~1200-1250 cm⁻¹).

- Mass Spectrometry: The molecular ion peak $[M]^+$ would be observed at $m/z = 213$. A prominent fragment would likely correspond to the tropylium cation $[C_7H_7]^+$ at $m/z = 91$, resulting from the cleavage of the benzyl group.

Synthesis and Mechanistic Insights

The synthesis of **4-(Benzyloxy)-2-methylaniline** is typically achieved via a robust two-step sequence starting from a commercially available precursor, 2-methyl-4-nitrophenol. This pathway leverages two fundamental and reliable reactions in organic chemistry: Williamson ether synthesis and nitro group reduction.



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Caption: Synthetic pathway for **4-(Benzyloxy)-2-methylaniline**.

Protocol 1: Synthesis via O-Benzylation and Nitro Reduction

Step 1: Synthesis of 4-(Benzyloxy)-2-methyl-1-nitrobenzene (Intermediate)

- Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-methyl-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 1.5 eq), and acetone.
- Reaction: Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise at room temperature.

- Execution: Heat the mixture to reflux and maintain for 4-6 hours. The choice of K_2CO_3 as the base is critical; it is strong enough to deprotonate the phenol but mild enough to avoid side reactions. Acetone is an ideal solvent due to its polarity and appropriate boiling point.
- Workup: After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate to yield the crude product.
- Purification: Purify the crude intermediate by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of **4-(Benzyloxy)-2-methylaniline** (Final Product)

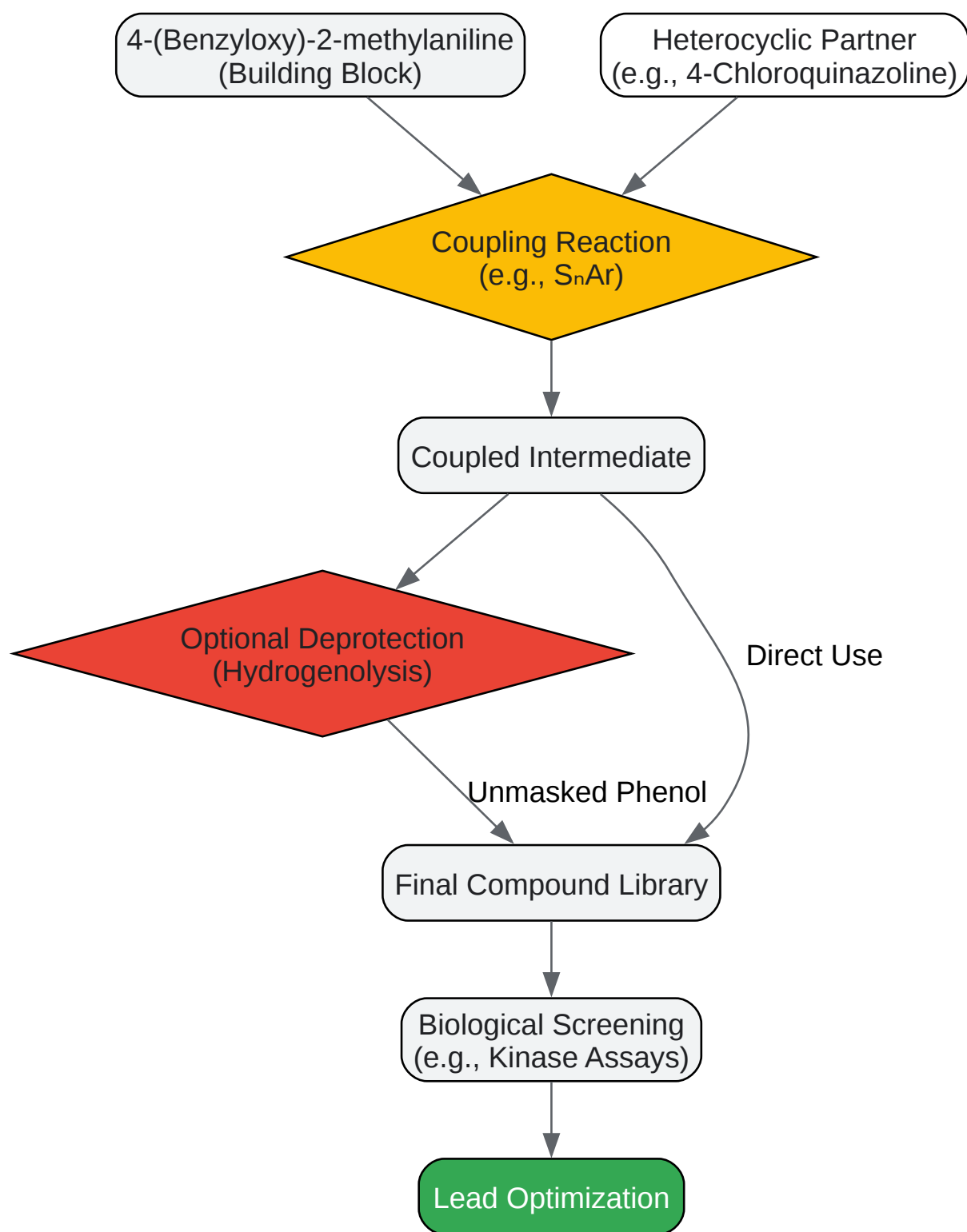
- Setup: In a round-bottom flask, dissolve the intermediate from Step 1 in ethanol or ethyl acetate. A common and effective method for nitro reduction on a lab scale involves stannous chloride ($SnCl_2$).^[7]
- Reaction: Add stannous chloride dihydrate ($SnCl_2 \cdot 2H_2O$, 3-5 eq) to the solution, followed by concentrated hydrochloric acid (HCl). Heat the mixture to 70-90°C for 2-4 hours.^[7] The reaction mechanism involves the stepwise reduction of the nitro group by Sn(II), which is oxidized to Sn(IV).
- Workup: Cool the reaction mixture to room temperature and carefully neutralize by the slow addition of a saturated aqueous sodium bicarbonate ($NaHCO_3$) or sodium hydroxide (NaOH) solution until the pH is basic (~8-9).
- Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purification: The resulting crude **4-(Benzyloxy)-2-methylaniline** can be purified by silica gel column chromatography to yield the final product.

Applications in Research and Drug Development

The true value of **4-(Benzyloxy)-2-methylaniline** lies in its application as a versatile building block. Substituted anilines are privileged scaffolds in medicinal chemistry, forming the core of

numerous approved drugs, particularly kinase inhibitors.[8]

- **Kinase Inhibitor Scaffolds:** The aniline nitrogen serves as a key nucleophile for coupling with chloro-substituted heterocycles (e.g., quinazolines, quinolines, pyrimidines) via nucleophilic aromatic substitution (S_NAr) reactions.[8] This reaction is fundamental to the synthesis of many ATP-competitive kinase inhibitors used in oncology.[8]
- **Tyrosine Mimetics:** The benzyloxy group serves as a protected form of a phenol. In biological systems, this structure can act as an analogue or mimetic of the amino acid tyrosine's side chain.[1] This property allows molecules derived from this scaffold to target the active sites of enzymes or protein-protein interaction domains that recognize tyrosine residues.[1]
- **Intermediate for Further Elaboration:** The benzyl ether acts as a robust protecting group for the phenolic oxygen. It is stable to a wide range of reaction conditions but can be readily removed via catalytic hydrogenolysis (e.g., H_2 , Pd/C) to unmask the phenol. This allows for late-stage functionalization or the introduction of a hydroxyl group, which is often critical for target binding (e.g., hydrogen bonding).
- **Antimicrobial Drug Discovery:** The broader benzyloxy-aniline scaffold has been explored in the development of new antimicrobial agents. For instance, related N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit *M. tuberculosis*. [9]



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Caption: Role of **4-(Benzyloxy)-2-methylaniline** in a typical drug discovery workflow.

Safety and Handling

Proper handling of **4-(Benzyloxy)-2-methylaniline** is essential to ensure laboratory safety. It is classified as an irritant and may cause allergic skin reactions.[\[2\]](#)

- GHS Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[\[2\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.[\[2\]](#)[\[10\]](#)
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[\[11\]](#) Avoid contact with skin, eyes, and clothing.[\[12\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- First Aid:
 - Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[\[11\]](#) If irritation persists, seek medical attention.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[\[11\]](#) Remove contact lenses if present and easy to do. Seek immediate medical attention.
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[\[11\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[10\]](#)[\[11\]](#)

Conclusion

4-(Benzyloxy)-2-methylaniline (CAS 4792-60-3) is more than a simple chemical intermediate; it is a strategically designed building block that offers synthetic chemists and drug discovery scientists a reliable platform for innovation. Its straightforward synthesis, predictable reactivity, and inherent structural features that mimic biological motifs ensure its continued relevance in the development of novel therapeutics, particularly in the fields of oncology and infectious

diseases. Adherence to established synthetic protocols and safety guidelines is paramount to harnessing its full potential effectively and safely.

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- To cite this document: BenchChem. [Introduction: A Strategic Building Block in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1284532/docs#introduction-a-strategic-building-block-in-medicinal-chemistry\]](https://www.benchchem.com/product/b1284532/docs#introduction-a-strategic-building-block-in-medicinal-chemistry)

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